3-(carbamoylamino)-3-(4-chlorophenyl)propanoic Acid
Description
This compound, also referred to as ureidopropionic acid, is an intermediate in uracil metabolism and is associated with enzymatic deficiencies such as β-ureidopropionase dysfunction, leading to its accumulation in biological systems . Its structure combines a polar carbamoylamino group with a lipophilic 4-chlorophenyl moiety, rendering it a versatile scaffold for medicinal chemistry applications.
Properties
IUPAC Name |
3-(carbamoylamino)-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-3-1-6(2-4-7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVIUFZAGUVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396360 | |
| Record name | 3-(Carbamoylamino)-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39773-45-0 | |
| Record name | 3-(Carbamoylamino)-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carbamoylamino)-3-(4-chlorophenyl)propanoic Acid typically involves the reaction of 4-chlorobenzaldehyde with a suitable carbamoylating agent under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then further reacted to yield the final product. Common reagents used in this synthesis include carbamoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(carbamoylamino)-3-(4-chlorophenyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(carbamoylamino)-3-(4-chlorophenyl)propanoic Acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(carbamoylamino)-3-(4-chlorophenyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Features :
- Pyrazole derivatives (CAS: 870704-03-3): Combine bromophenyl and chlorophenyl groups on a pyrazole ring ().
- Sulfonamide derivatives: Feature sulfonyl groups (e.g., 3-(4-chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid) (). Key Differences:
- Pyrazole derivatives may exhibit anti-inflammatory activity due to structural similarity to NSAIDs.
- Sulfonamide groups increase acidity (pKa ~3-4) and enhance protein binding via sulfonyl oxygen interactions .
Physicochemical and Spectral Comparisons
Biological Activity
3-(Carbamoylamino)-3-(4-chlorophenyl)propanoic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a carbamoylamino group attached to a propanoic acid backbone with a 4-chlorophenyl substituent. This unique configuration contributes to its biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. A study synthesized various analogs and tested their effects on colon cancer cell lines (HCT-116). The results showed that certain compounds had IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating significant inhibitory activity against cancer cell proliferation. The most effective compounds demonstrated selective toxicity towards cancer cells compared to normal cells (HEK-293) .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It is believed to inhibit key bacterial enzymes, leading to reduced bacterial growth. This mechanism is crucial for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .
3. Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
- Apoptotic Induction: In cancer cells, it has been shown to induce apoptosis through pathways involving heat shock proteins (HSP90 and TRAP1), which are critical for cell survival .
Table: Summary of Biological Activities
| Activity | Effectiveness | IC50 Values | Cell Lines Tested |
|---|---|---|---|
| Anticancer | High | 0.12 - 0.81 mg/mL | HCT-116 |
| Antimicrobial | Moderate | Not specified | Various bacterial strains |
| Apoptosis Induction | Significant | N/A | Cancerous cells |
Case Study: Colon Cancer Cell Line Evaluation
In a study focusing on the antiproliferative effects of synthesized derivatives, it was found that out of 24 compounds tested, several exhibited potent inhibitory actions on HCT-116 cells. The highest activity was recorded for compounds 7a and 7g , which showed an IC50 of 0.12 mg/mL, indicating their potential as therapeutic agents in colon cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
